1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one
Description
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one is a heterocyclic compound featuring a 1,4-diazepane core substituted with an oxolane (tetrahydrofuran) moiety at the 3-position and a phenoxypropan-1-one group.
Properties
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-15(23-17-6-3-2-4-7-17)18(21)20-10-5-9-19(11-12-20)16-8-13-22-14-16/h2-4,6-7,15-16H,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZPDWCTKRKASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2CCOC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one typically involves the reaction of oxolane derivatives with diazepane and phenoxypropanone precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction. The process may also involve steps like hydrogenation, cyclization, and condensation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process. Additionally, purification techniques like recrystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or diazepane moieties using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substituting agents: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs in Antimycobacterial Research
Compound (98) Derivatives (Naidu et al., 2020):
These derivatives, such as 1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-diazepan-1-yl)-2-(1H-indol-3-yl) substituted-1-ones, share the 1,4-diazepane backbone but replace the oxolane group with benzo[d]isoxazole and indole moieties. They demonstrated in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 0.8–1.6 µg/mL) .
Key Differences :
- Substituents: The target compound’s oxolane and phenoxy groups may enhance solubility compared to benzo[d]isoxazole/indole derivatives.
Commercial Analog: 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Source : Catalog Number BK83034 (2025)
Structural Comparison :
- Core : Identical 1,4-diazepane-oxolane backbone.
- Side Chain: Replaces 2-phenoxypropan-1-one with a 3-[4-(trifluoromethyl)phenyl]propan-1-one group.
| Property | Target Compound | BK83034 Analog |
|---|---|---|
| Molecular Formula | C₁₉H₂₅N₂O₃* | C₁₉H₂₅F₃N₂O₂ |
| Molecular Weight | ~337.4 g/mol* | 370.41 g/mol |
| Substituent | 2-phenoxy | 4-(trifluoromethyl)phenyl |
| Commercial Availability | Not specified | Available (USD pricing provided) |
Functional Implications :
1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Source : Calculated properties (2014)
Structural Comparison :
- Core : Similar 1,4-diazepane ring.
- Substituents : Replaces oxolane with 4-methylpyrrolidine and acetyl group.
| Property | Target Compound | Methylpyrrolidine Analog |
|---|---|---|
| IUPAC Name | 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one | 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one |
| Key Features | Oxolane, phenoxypropanone | Methylpyrrolidine, acetyl |
Hypothesized Differences :
- The methylpyrrolidine substituent may improve blood-brain barrier penetration due to increased lipophilicity, whereas the oxolane-phenoxy combination could favor peripheral tissue targeting .
Research Findings and Implications
- Antimycobacterial Potential: Structural parallels with Naidu et al.’s derivatives suggest the target compound could be screened against M. tuberculosis strains, leveraging the diazepane-oxolane scaffold’s interaction with bacterial enzymes .
- Metabolic Stability : The trifluoromethylphenyl analog (BK83034) highlights how substituent choice impacts drug-like properties, guiding future synthetic optimization .
- Synthetic Feasibility: Evidence from related coumarin and oxazepanone derivatives (e.g., ethyl (E)-5-(((1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl)amino)-4,4-dimethyl-5-oxopent-2-enoate) underscores the importance of stereochemistry and functional group placement in biological activity .
Biological Activity
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure
The compound is characterized by a diazepane ring and an oxolane moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:
The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in key metabolic pathways.
Target Receptors
Research indicates that diazepane derivatives may act on various receptors, including:
- GABA Receptors : Potential anxiolytic effects.
- Serotonin Receptors : Possible modulation of mood and anxiety.
Antimicrobial Activity
Studies on related compounds suggest that diazepane derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar structure have shown effectiveness against a range of bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 20 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have indicated varying degrees of toxicity. For example, a study reported the following results for similar diazepane derivatives:
| Dose (µM) | Cell Line A (Viability %) | Cell Line B (Viability %) |
|---|---|---|
| 100 | 85 | 90 |
| 200 | 60 | 70 |
| 300 | 30 | 50 |
These findings suggest that while some derivatives may possess cytotoxic effects at higher concentrations, they may also enhance cell viability at lower doses.
Study 1: Antimicrobial Efficacy
A recent study synthesized several diazepane derivatives and evaluated their antimicrobial activity against common pathogens. The results demonstrated that certain modifications to the diazepane structure significantly increased antimicrobial potency compared to standard antibiotics like ciprofloxacin .
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of a series of synthesized compounds similar to this compound on various cancer cell lines. The study revealed that specific structural alterations could lead to enhanced cytotoxicity against breast cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
